(R,R)-Dihydro Bupropion β-D-Glucuronide is a metabolite of bupropion, an atypical antidepressant primarily used to treat major depressive disorder and support smoking cessation. Bupropion is classified as a norepinephrine-dopamine reuptake inhibitor and is known for its unique mechanism of action compared to traditional antidepressants. The glucuronidation of bupropion metabolites, including (R,R)-Dihydro Bupropion β-D-Glucuronide, plays a significant role in its pharmacokinetics and therapeutic effects.
Bupropion, the parent compound, is chemically distinct from other classes of antidepressants. It is classified under the aminoketone class and is not related to tricyclic or selective serotonin reuptake inhibitors. The primary metabolic pathways of bupropion involve hydroxylation and glucuronidation, with various metabolites exhibiting differing pharmacological activities . The specific glucuronide conjugates, including (R,R)-Dihydro Bupropion β-D-Glucuronide, are produced via the action of UDP-glucuronosyltransferases, particularly UGT1A9 and UGT2B7 .
The synthesis of (R,R)-Dihydro Bupropion β-D-Glucuronide involves enzymatic glucuronidation of bupropion metabolites. The process typically utilizes human liver microsomes or recombinant UDP-glucuronosyltransferases to facilitate the reaction. The technical details include:
The molecular structure of (R,R)-Dihydro Bupropion β-D-Glucuronide can be described as follows:
The primary chemical reactions involving (R,R)-Dihydro Bupropion β-D-Glucuronide include:
The technical details of these reactions emphasize the importance of enzyme kinetics and substrate availability in determining the metabolic fate of bupropion.
The mechanism of action for (R,R)-Dihydro Bupropion β-D-Glucuronide primarily relates to its role as a metabolite in the pharmacodynamics of bupropion. While bupropion exerts its effects by inhibiting norepinephrine and dopamine reuptake transporters, its metabolites also contribute to these actions:
(R,R)-Dihydro Bupropion β-D-Glucuronide has significant implications in pharmacology:
Bupropion undergoes extensive hepatic metabolism, producing active metabolites that contribute significantly to its clinical effects. The primary metabolites include:
(R,R)-Threohydrobupropion—the aglycone precursor of (R,R)-dihydro bupropion β-D-glucuronide—exhibits 20-50% of bupropion’s pharmacological activity in preclinical models. Though less potent than hydroxybupropion, it achieves systemic concentrations up to 12-fold higher than bupropion due to its extended elimination half-life (37 hours). This metabolite contributes to the net norepinephrine reuptake inhibition and nicotinic acetylcholine receptor antagonism associated with bupropion therapy [5] [8] [9]. Glucuronidation terminates the activity of (R,R)-threohydrobupropion, facilitating renal excretion and preventing excessive accumulation [4] [7].
Table 1: Key Pharmacokinetic Parameters of Bupropion and Selected Metabolites
Compound | Relative Plasma Exposure (vs. Bupropion) | Elimination Half-Life (h) | Relative Pharmacological Potency |
---|---|---|---|
Bupropion | 1.0x | 11 | 1.0x |
Hydroxybupropion | 22x | 20 | 10–20x |
(R,R)-Threohydrobupropion | 12x | 37 | 0.2–0.5x |
Erythrohydrobupropion | 2.7x | 33 | 0.2–0.5x |
Data compiled from [1] [5] [8]
Glucuronidation is the dominant detoxification pathway for bupropion’s reduced metabolites, catalyzed by uridine 5′-diphospho-glucuronosyltransferases (UGTs) in the liver and intestines. (R,R)-Threohydrobupropion undergoes stereoselective glucuronidation primarily via UGT2B7 and UGT1A9, forming the water-soluble (R,R)-dihydro bupropion β-D-glucuronide. This reaction involves the esterification of the β-hydroxy group of (R,R)-threohydrobupropion with the C1 carboxylate of β-D-glucuronic acid, markedly enhancing renal clearance [4] [6] [7].
Analytical studies reveal that glucuronides constitute >30% of bupropion-derived metabolites in human urine. Crucially, historical mislabeling of commercial reference standards (e.g., Toronto Research Chemicals D448165 and D448175) led to initial misidentification of the glucuronide diastereomers. Corrections established that:
This misidentification complicated early metabolic studies and highlighted the necessity of chiral analytical methods for accurate metabolite quantification.
Table 2: UGT Isoforms Involved in Bupropion Metabolite Glucuronidation
Metabolite Aglycone | Primary UGT Isoforms | Stereoselectivity |
---|---|---|
(R,R)-Threohydrobupropion | UGT2B7, UGT1A9 | Preferential (R,R) conjugation |
(S,S)-Threohydrobupropion | UGT1A1, UGT2B7 | Moderate (S,S) selectivity |
Erythrohydrobupropion | UGT1A9, UGT2B7 | Limited stereopreference |
Data from in vitro human microsomal studies [4] [7]
The (R,R)-configuration confers distinct physicochemical and biochemical properties to both the aglycone and its glucuronide:
Stereochemical Identity: (R,R)-Threohydrobupropion possesses erythro-relative stereochemistry (C1-R, C2-R) where the β-hydroxy and α-methyl groups are anti to one another. This contrasts with the erythro diastereomers ((R,S)/(S,R)) where these groups adopt a syn orientation. The glucuronide retains this configuration, with β-D-glucuronic acid conjugated at the β-hydroxy position [3] [7] [8].
Hydrogen Bonding: The (R,R)-aglycone forms an intramolecular hydrogen bond between the tertiary amine and β-hydroxy group, potentially influencing its reactivity with UGTs and its passive membrane permeability. Glucuronidation disrupts this bond, increasing hydrophilicity [7] [8].
Enzymatic Recognition: UGT2B7 exhibits 3.2-fold higher catalytic efficiency (kcat/Km) toward (R,R)-threohydrobupropion than the (S,S)-enantiomer, attributed to steric complementarity in the enzyme’s active site. This stereoselectivity directly impacts the urinary ratio of (R,R)- to (S,S)-glucuronides (typically 1.8:1) [4] [7].
Table 3: Comparative Properties of Threohydrobupropion Diastereomers
Property | (R,R)-Threohydrobupropion | (S,S)-Threohydrobupropion |
---|---|---|
UGT2B7 Affinity (Km, μM) | 48 ± 6 | 152 ± 18 |
Vmax (pmol/min/mg) | 320 ± 25 | 290 ± 31 |
Urinary Glucuronide Ratio | 65% | 35% |
CYP2D6 Inhibition (%) | 21% | <5% |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0